![molecular formula C15H11N3O6S B12565350 7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid CAS No. 163188-55-4](/img/structure/B12565350.png)
7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a hydrazinylidene group, dihydroxyphenyl group, and a sulfonic acid group. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid typically involves the condensation of 2,4-dihydroxybenzaldehyde with appropriate hydrazides under controlled conditions. The reaction is often carried out in the presence of organic solvents such as ethanol or methanol, and may require catalysts or acidic conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and solvent choices to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives
Wissenschaftliche Forschungsanwendungen
7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Wirkmechanismus
The mechanism of action of 7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid involves its interaction with various molecular targets and pathways. The hydrazone linkage and quinoline core allow the compound to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular processes, such as apoptosis or inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic acids: These compounds share a similar hydrazinylidene functional group and exhibit comparable reactivity and biological activities.
Hydrazone-Schiff bases: These compounds also contain hydrazone linkages and are used in similar applications, such as enzyme inhibition and drug development.
Uniqueness
7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential biological activities. The presence of both the quinoline core and the sulfonic acid group distinguishes it from other similar compounds, offering unique opportunities for research and application in various fields.
Eigenschaften
CAS-Nummer |
163188-55-4 |
|---|---|
Molekularformel |
C15H11N3O6S |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
7-[(2,4-dihydroxyphenyl)diazenyl]-8-hydroxyquinoline-5-sulfonic acid |
InChI |
InChI=1S/C15H11N3O6S/c19-8-3-4-10(12(20)6-8)17-18-11-7-13(25(22,23)24)9-2-1-5-16-14(9)15(11)21/h1-7,19-21H,(H,22,23,24) |
InChI-Schlüssel |
IFQREELMOOOFRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=C(C=C(C=C3)O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


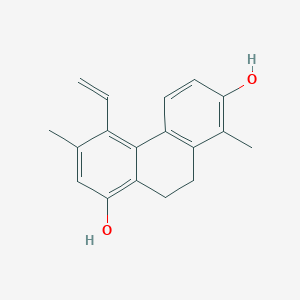
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
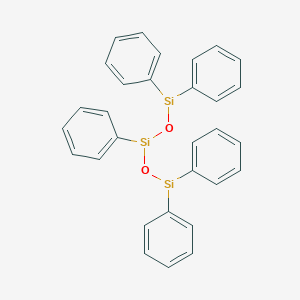
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)

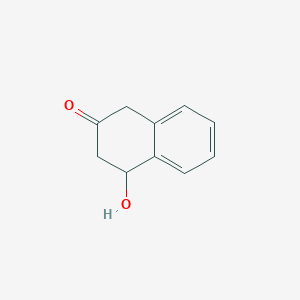

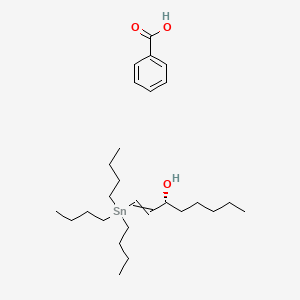
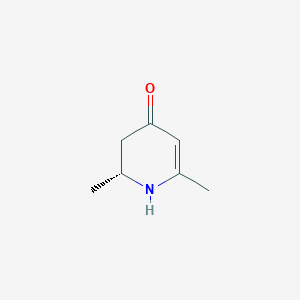
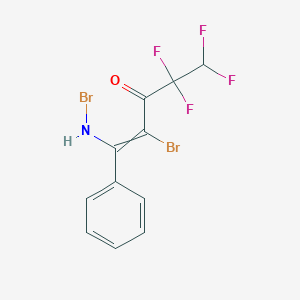
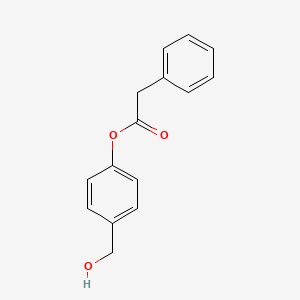


![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
